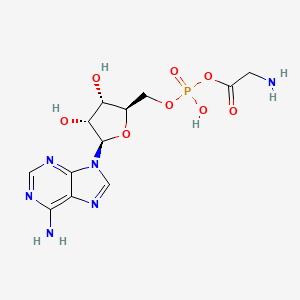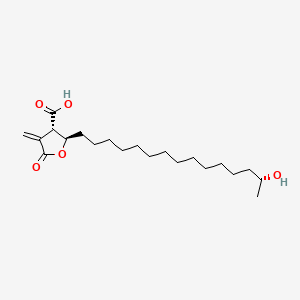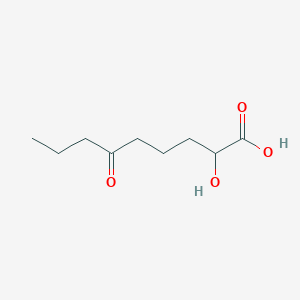
罗沙丁
描述
Synthesis Analysis
Roxatidine and its derivatives can be synthesized through a series of reactions starting from m-hydroxyl-benzaldehyde. The process involves creating N-{3-[3-(1-methylpiperidine)phenoxy]propyl}chloroacetamide as an intermediate, which is then reacted with AcOK to prepare roxatidine acetate ester salts. This synthesis path confirms the compound's complex structure and its active metabolites' role in its pharmacological activity (Cheng Mao-sheng, 2008).
Molecular Structure Analysis
The molecular structure of roxatidine acetate hydrochloride has been extensively studied using various NMR spectroscopic techniques, revealing detailed insights into its conformation in different solvents. These studies provide a comprehensive understanding of roxatidine's molecular geometry and its implications for its interaction with histamine H2 receptors (E. Mathias, U. Halkar, E. Coutinho, 2004).
Chemical Reactions and Properties
Roxatidine undergoes several chemical reactions that highlight its stability and reactivity, especially in biological systems. Its metabolism involves the liberation of deuterium from the piperidine ring during hydroxylation, demonstrating the complexity of its biotransformation and the potential for diverse metabolites (S. Honma, S. Iwamura, R. Kobayashi, Y. Kawabe, K. Shibata, 1987).
Physical Properties Analysis
Roxatidine's physical properties, including its solubility, melting point, and stability in various conditions, have been investigated to optimize its formulation and ensure its efficacy as a medication. These studies are crucial for developing effective and stable pharmaceutical preparations of roxatidine (Junghyun Oh, H. Gwak, Hongseop Moon, I. Choi, 2005).
Chemical Properties Analysis
The chemical properties of roxatidine, such as its reactivity with other compounds, its acid-base behavior, and its interaction with receptors in the body, are foundational to its therapeutic effects. The drug's mechanism of action is primarily through its competitive and selective inhibition of histamine H2-receptors, which is crucial for its antisecretory activity in the gastrointestinal tract (M. Bickel, A. Herling, B. Schoelkens, J. Scholtholt, 1988).
科学研究应用
胃和十二指肠溃疡的治疗
罗沙丁是罗沙丁醋酸盐盐酸盐的活性代谢产物,属于组胺 H2 受体拮抗剂。 它被用于治疗胃和十二指肠溃疡 {svg_1} {svg_2}. 通过竞争性抑制组胺与 H2 受体的结合,罗沙丁降低了壁细胞的胞内环状 AMP 浓度和胃酸分泌 {svg_3}.
抗特应性皮炎作用
一项研究检验了罗沙丁醋酸盐盐酸盐 (RXA) 是否具有抗特应性皮炎 (AD) 作用,并确定了 RXA 的潜在分子机制 {svg_4}. 结果表明,RXA 治疗通过降低免疫球蛋白 E、组胺和炎症细胞因子的水平,显着减轻了粉尘螨 (Dfb) 诱导的小鼠 AD 皮肤症状和临床严重程度 {svg_5}.
抑制皮肤炎症
RXA 的抗 AD 作用与核因子 κ 级联反应的抑制相关。 RXA 有效抑制了 Dfb 诱导的 AD 皮肤病灶和 TNF-α/IFN-γ 刺激的 HaCaT 角质形成细胞中粘附分子的表达,并恢复了丝聚蛋白的表达 {svg_6}. 这表明,由于 RXA 能够抑制皮肤炎症并保护 AD 中的皮肤屏障功能,因此它可能是一种潜在的抗 AD 候选药物 {svg_7}.
抗过敏炎症作用
发现罗沙丁通过抑制 NF-κB 和 p38 MAPK 的激活来减轻肥大细胞介导的过敏性炎症 {svg_8}. 它抑制了 PMACI 刺激的人肥大细胞-1 (HMC-1) 和化合物 48/80 诱导的过敏性小鼠中炎症细胞因子(如 TNF-α、IL-6 和 IL-1β)的 mRNA 和蛋白表达 {svg_9}.
抑制 Caspase-1 激活
罗沙丁抑制了 PMACI 刺激的 HMC-1 和化合物 48/80 诱导的过敏性小鼠中 Caspase-1(一种 IL-1β 转换酶)的激活 {svg_10}. 这表明,罗沙丁的抗过敏性炎症特性是通过抑制 NF-κB 和 Caspase-1 的激活来介导的 {svg_11}.
药物与蛋白质的结合
已经研究了罗沙丁醋酸盐 (RxAc) 在生理条件下与溶菌酶的结合 {svg_12}. 该研究主题很有吸引力,因为它有助于评估 RxAc-CsNPs 的释放及其与溶菌酶的结合 {svg_13}.
作用机制
Target of Action
Roxatidine is a specific and competitive antagonist of the histamine H2 receptor . The primary target of Roxatidine is the histamine H2 receptor, which is found on the parietal cells of the stomach . These receptors play a crucial role in the secretion of gastric acid .
Mode of Action
Roxatidine suppresses the effect of histamine on the parietal cells of the stomach by competitively inhibiting the binding of histamine to the H2 receptors . This suppressive action is dose-dependent and results in the reduction of the production and secretion of gastric acid . It also inhibits the meal-stimulated secretion of acid .
Biochemical Pathways
Roxatidine affects the biochemical pathway involving histamine and its H2 receptor. Histamine is a potent stimulus of acid secretion and acts as a common mediator . The H2 receptor is a G-protein coupled receptor that induces adenylate cyclase, which converts ATP to cyclic AMP . Roxatidine’s action on this pathway leads to the suppression of gastric acid secretion .
Pharmacokinetics
Roxatidine is well absorbed orally with 80–90% bioavailability . It is rapidly metabolized to the primary, active desacetyl metabolite . The protein binding of Roxatidine is between 5-7% . The half-life of Roxatidine is approximately 5-6 hours .
Result of Action
The molecular effect of Roxatidine’s action is the competitive inhibition of histamine at the parietal cell H2 receptor, which suppresses the normal secretion of acid by parietal cells . On a cellular level, this results in the reduction of gastric acid secretion, particularly in response to meals .
属性
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78273-80-0 | |
| Record name | Roxatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

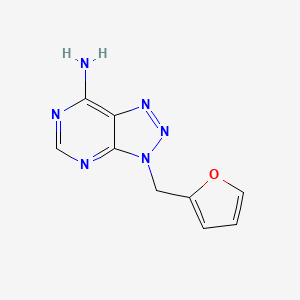
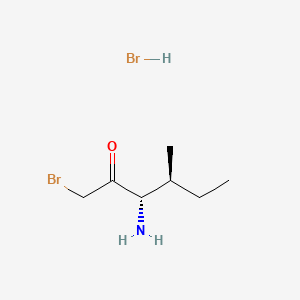

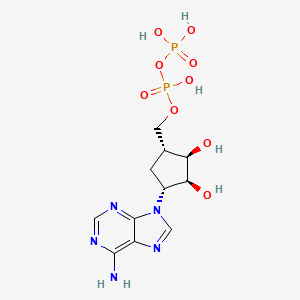
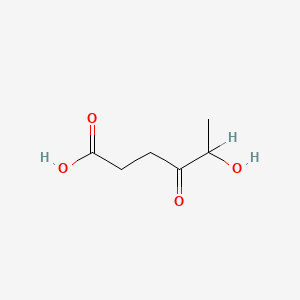
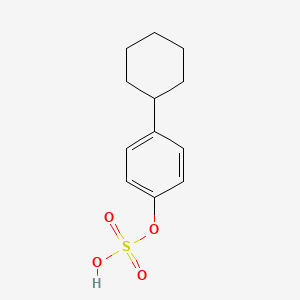

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
